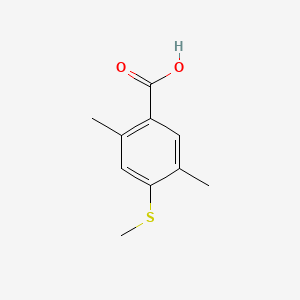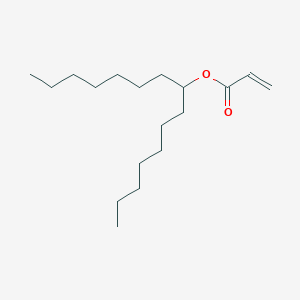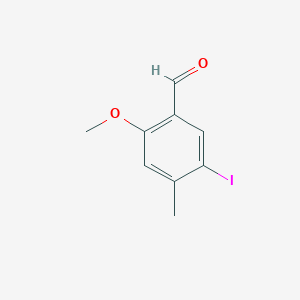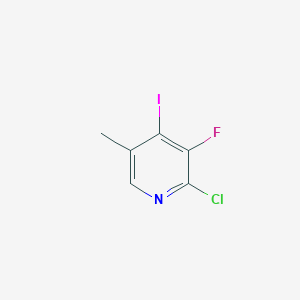![molecular formula C32H36F2O4 B14028100 (R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the biphenyl core, followed by the introduction of the fluoro and methoxy groups. The final step involves the coupling of the cyclopentyl group and the pentanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to cell signaling and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, ®-3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid may have potential therapeutic applications. Researchers are investigating its effects on various biological targets to develop new treatments for diseases.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Wirkmechanismus
The mechanism of action of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Methoxy-2-phenylacetamide
- (S)-2,2-Dimethylcyclopentyl derivatives
- Fluoro-methoxy biphenyl compounds
Uniqueness
What sets ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with molecular targets, leading to different biological and chemical properties.
Eigenschaften
Molekularformel |
C32H36F2O4 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(3R)-3-[3-[[3-[(1S)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]-2-fluorophenyl]pentanoic acid |
InChI |
InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1 |
InChI-Schlüssel |
CUBDGLIBZGKXKQ-JIPXPUAJSA-N |
Isomerische SMILES |
CC[C@H](CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)[C@H]4CCCC4(C)C)F |
Kanonische SMILES |
CCC(CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)C4CCCC4(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


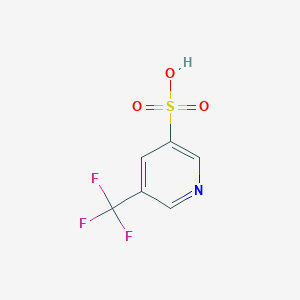
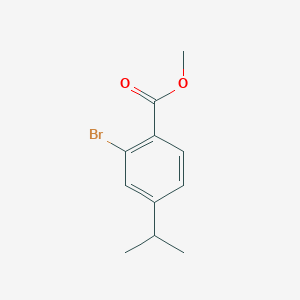
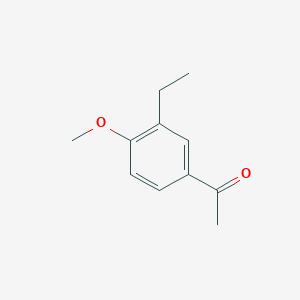
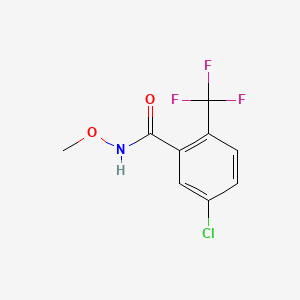
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
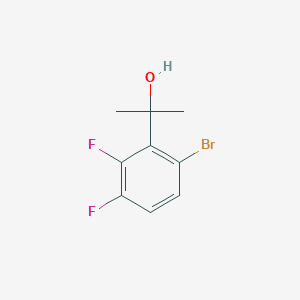
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
